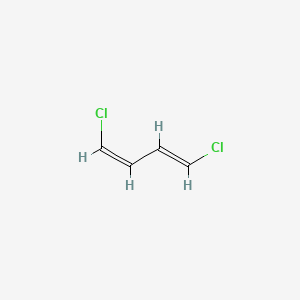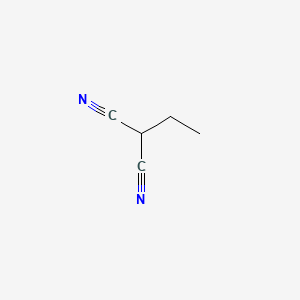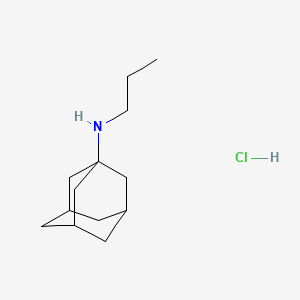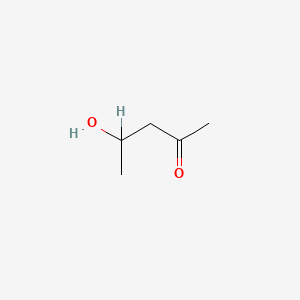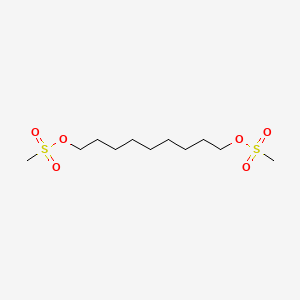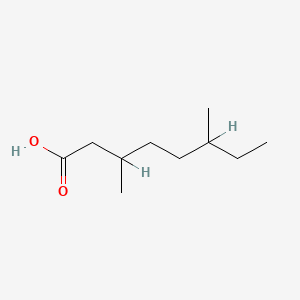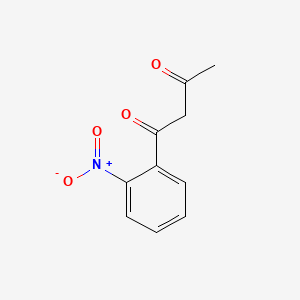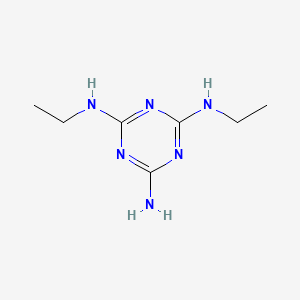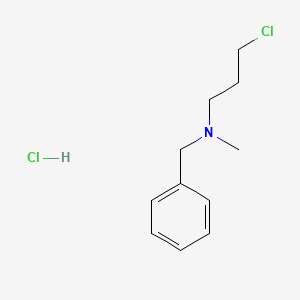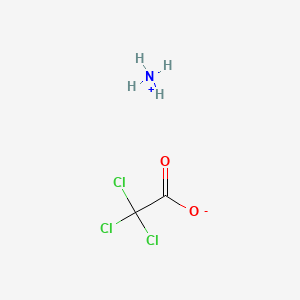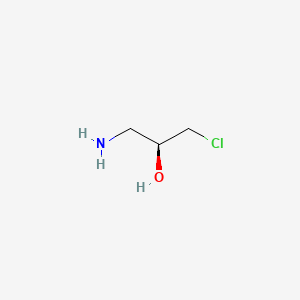![molecular formula C10H12S B1618164 [(2-Methylprop-2-en-1-yl)sulfanyl]benzene CAS No. 702-00-1](/img/structure/B1618164.png)
[(2-Methylprop-2-en-1-yl)sulfanyl]benzene
Overview
Description
It is a colorless liquid with a strong odor and is commonly used in the chemical industry as a solvent and as an intermediate in the synthesis of other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylprop-2-en-1-yl)sulfanyl]benzene typically involves the reaction of 2-methylprop-2-en-1-ol with thiophenol under acidic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is replaced by the thiol group of thiophenol.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(2-Methylprop-2-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur-containing compounds.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
[(2-Methylprop-2-en-1-yl)sulfanyl]benzene is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, aiding in the production of more complex molecules.
Biology: The compound is used in studies involving sulfur-containing organic compounds and their biological activities.
Medicine: Research into potential therapeutic applications, including its role in drug development.
Industry: Employed as a solvent and in the manufacture of other chemicals.
Mechanism of Action
The mechanism of action of [(2-Methylprop-2-en-1-yl)sulfanyl]benzene involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions, influencing enzyme activity and other biochemical pathways. The benzene ring allows for interactions with aromatic systems in biological molecules, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-phenylpropene: Similar in structure but lacks the sulfur atom.
Thiophenol: Contains a sulfur atom bonded to a benzene ring but lacks the 2-methylprop-2-en-1-yl group.
Uniqueness
[(2-Methylprop-2-en-1-yl)sulfanyl]benzene is unique due to the presence of both a sulfur atom and a 2-methylprop-2-en-1-yl group attached to the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
2-methylprop-2-enylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12S/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJHDAYSZFKHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297283 | |
| Record name | [(2-methylprop-2-en-1-yl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702-00-1 | |
| Record name | NSC115086 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(2-methylprop-2-en-1-yl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



